

Understanding the coordination complex of tris(oxalato)ferrate(III)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ferric ammonium oxalate

Cat. No.: B1630458

[Get Quote](#)

An In-depth Technical Guide to the Tris(oxalato)ferrate(III) Coordination Complex

Abstract

The tris(oxalato)ferrate(III) anion, $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$, is a coordination complex of significant interest due to its pronounced photochemical sensitivity and versatile applications in chemistry and material science. Commonly isolated as its potassium salt, potassium tris(oxalato)ferrate(III) trihydrate ($\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$), this emerald-green crystalline compound serves as a primary standard in chemical actinometry for the precise measurement of light flux.^[1] Its utility stems from a light-induced intramolecular redox reaction where the iron(III) center is reduced to iron(II), accompanied by the oxidation of an oxalate ligand to carbon dioxide.^[1] This guide provides a comprehensive overview of the synthesis, structure, spectroscopy, photochemical properties, and thermal decomposition of this complex. Detailed experimental protocols for its synthesis and application in actinometry are presented, along with quantitative data organized for clarity. Key pathways and workflows are illustrated using logical diagrams to provide a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The $[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-}$ complex features a central high-spin iron(III) ion coordinated to three bidentate oxalate ligands, resulting in a distorted octahedral geometry.^{[1][2]} The hydrated potassium salt, $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$, crystallizes in the monoclinic system.^[2] Interestingly, the complex exhibits helical chirality, forming two non-superimposable optical isomers (Δ and Λ).^[1]

The anhydrous form, $K_3[Fe(C_2O_4)_3]$, can be prepared and has been shown to crystallize in a chiral cubic space group.[3][4]

Table 1: Physicochemical and Crystallographic Properties

Property	Value	Reference
Chemical Formula	$K_3[Fe(C_2O_4)_3] \cdot 3H_2O$	[5]
Molar Mass	491.25 g/mol	[6]
Appearance	Emerald green crystals	[5]
Density	2.13 g/cm ³	[5]
Melting Point	230 °C (decomposes)	[5]
Crystal Data (Trihydrate)		
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /c	[2]
Crystal Data (Anhydrous)		
Crystal System	Cubic	[3][4]

| Space Group | P4₁32 | [3][4] |

Spectroscopic Characterization

The electronic spectrum of the complex is dominated by ligand-to-metal charge transfer (LMCT) bands, which are responsible for its color and photochemical activity.[7][8] The infrared spectrum shows characteristic vibrational modes for the coordinated oxalate ligands and the water of hydration.

Table 2: Spectroscopic Data for $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$

Spectroscopic Technique	Wavelength / Wavenumber	Assignment / Description	Reference
UV-Vis Absorption	~260 nm	Strong Ligand-to-Metal Charge Transfer (LMCT)	[7]
	676 nm, 972 nm	Weaker d-d transitions / LMCT bands	[8]
Infrared (IR) Absorption			
	~3430 cm ⁻¹	$\nu(\text{O-H})$ stretch of lattice water	
	1642 cm ⁻¹	$\nu_{\text{as}}(\text{C=O})$ asymmetric stretch	[9]
	1377 - 1462 cm ⁻¹	$\nu_{\text{s}}(\text{C-O}) + \nu(\text{C-C})$ symmetric stretch	[9]
	1254 cm ⁻¹	$\nu_{\text{s}}(\text{C-O}) + \delta(\text{O-C=O})$	[9]

| | 531 - 889 cm⁻¹ | $\nu(\text{Fe-O}) + \delta(\text{O-C=O})$ |[9] |

Photochemistry and Actinometry

The defining characteristic of the tris(oxalato)ferrate(III) complex is its sensitivity to light. Upon absorption of a photon (in the UV to visible range, ~250-550 nm), the complex undergoes photoreduction.[1][7] An electron is transferred from an oxalate ligand to the Fe(III) center, which is reduced to Fe(II). The resulting oxalate radical subsequently decomposes into carbon dioxide.

The overall photochemical reaction is: $2[\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-} + h\nu \rightarrow 2\text{Fe}^{2+} + 5\text{C}_2\text{O}_4^{2-} + 2\text{CO}_2$

This reaction's well-characterized, wavelength-dependent quantum yield makes it an excellent chemical actinometer for measuring the intensity of light sources. The amount of Fe²⁺ produced is determined spectrophotometrically by forming an intensely colored red complex with 1,10-phenanthroline, which has a strong absorbance maximum at 510 nm.

Table 3: Quantum Yield (Φ) of Fe^{2+} Formation at Various Wavelengths

Wavelength (nm)	Quantum Yield (Φ)	Actinometer Concentration	Reference
254	1.25	0.006 M	[2]
297	1.24	0.006 M	[2]
313	1.24	0.006 M	[2]
334	1.24	0.006 M	[2]
361	1.21	0.006 M	[2]
363.8	1.28	0.006 M	
365/366	1.26	-	[4]
406.7	1.19	0.006 M	

| 457.9 | 0.85 | 0.15 M | |

Thermal Decomposition

The thermal decomposition of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ occurs in distinct stages, which can be monitored by thermogravimetric analysis (TGA). The nature of the final products is highly dependent on the atmosphere (e.g., inert or air).

Table 4: Thermal Decomposition Stages in an Inert Atmosphere

Temperature Range	Process	Mass Loss	Solid Products	Gaseous Products	Reference
~113 - 120 °C	Dehydration	~11%	$\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3]$ (anhydrous)	H_2O	[10]
~260 - 315 °C	Redox Decomposition	~9%	$\text{K}_2\text{C}_2\text{O}_4$, FeC_2O_4	CO_2	[11]

| > 400 °C | Further Decomposition | - | K_2CO_3 , Fe, Fe oxides | CO [\[\[11\]\]](#) |

Experimental Protocols

Safety Precaution: Oxalic acid and its salts are toxic. Ferric chloride is corrosive. Always handle chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This protocol describes a reliable method starting from ferric chloride and potassium oxalate. The procedure should be performed away from strong, direct sunlight.

Materials:

- Ferric chloride hexahydrate ($FeCl_3 \cdot 6H_2O$)
- Potassium oxalate monohydrate ($K_2C_2O_4 \cdot H_2O$)
- Distilled or deionized water
- Ethanol
- Beakers, heating source, stirring rod, filtration apparatus

Procedure:

- Prepare Oxalate Solution: Dissolve ~12 g of potassium oxalate monohydrate in 30 mL of hot distilled water in a 250 mL beaker.
- Prepare Ferric Solution: In a separate beaker, dissolve 4.4 g of ferric chloride hexahydrate in 15 mL of cold distilled water.[\[3\]](#)
- Formation of the Complex: Slowly, and with constant stirring, add the ferric chloride solution to the warm potassium oxalate solution. A vibrant green solution will form.

- Crystallization: Cover the beaker with a watch glass and allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.[3]
- Isolation: Collect the green crystals by vacuum filtration.
- Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 (v/v) ethanol/water mixture to remove soluble impurities. Follow with a final wash of pure ethanol to aid in drying.[5]
- Drying: Carefully transfer the crystals to a watch glass and allow them to air-dry in a dark place (e.g., a desiccator or a dark cabinet) until a constant mass is achieved. The final product should be a fine, bright green powder.

Determination of Photon Flux using Ferrioxalate Actinometry

This protocol outlines the use of the synthesized complex to measure the photon flux of a light source.[9] Crucially, all steps involving the actinometer solution must be performed in a darkroom or under red safelight conditions.

Materials:

- Potassium tris(oxalato)ferrate(III) trihydrate (synthesized)
- Sulfuric acid (H_2SO_4), 0.5 M
- 1,10-phenanthroline solution (0.1% w/v in water)
- Buffer solution (e.g., 2 M sodium acetate)
- Volumetric flasks, pipettes, quartz cuvette, spectrophotometer, light source

Procedure:

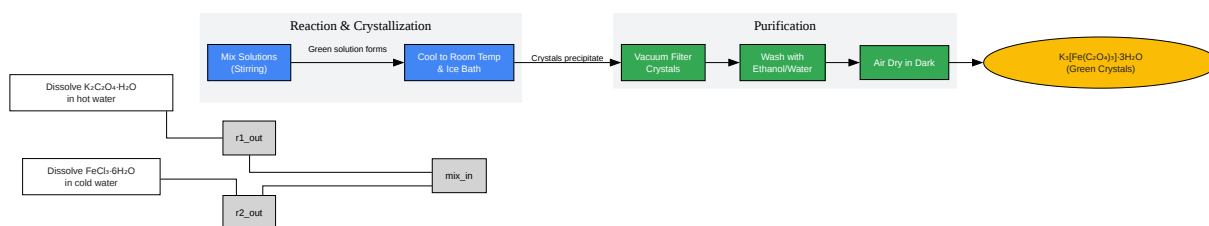
- Prepare Actinometer Solution (0.006 M): Dissolve 0.295 g of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$ in 90 mL of 0.5 M H_2SO_4 in a 100 mL volumetric flask. Dilute to the mark with 0.5 M H_2SO_4 . Store this solution in a flask completely wrapped in aluminum foil.[2]

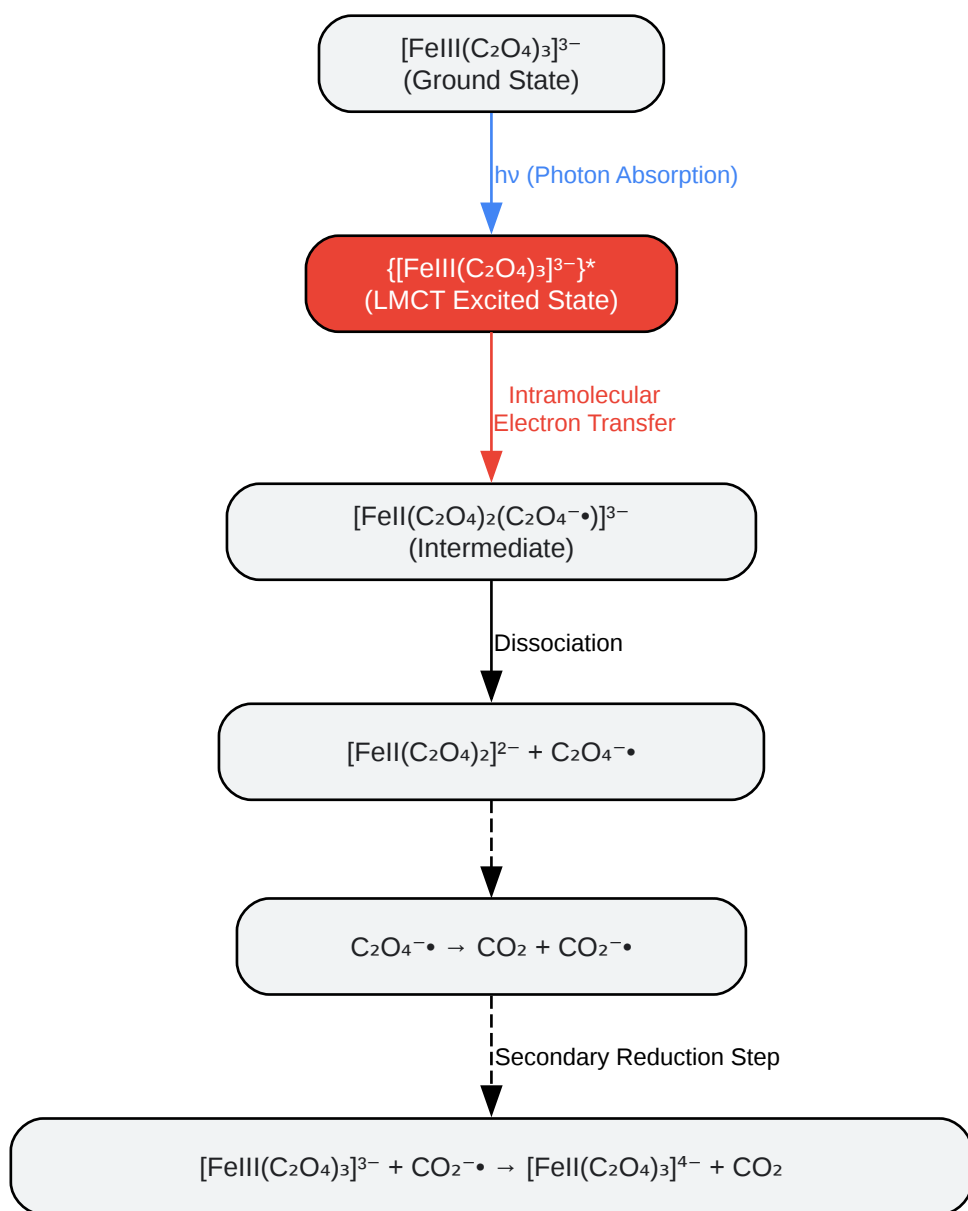
- Irradiation:
 - Pipette a known volume of the actinometer solution into the quartz cuvette (or photochemical reactor).
 - Place an identical volume of the solution in a separate cuvette and keep it in complete darkness as the "dark blank".
 - Irradiate the sample for a precisely measured time (t). The irradiation time should be short enough to keep the total conversion below 10%.[\[9\]](#)
- Development:
 - After irradiation, immediately pipette a known aliquot (V_1) of the irradiated solution into a larger volumetric flask (V_2).
 - Pipette an identical aliquot (V_1) from the dark blank into a separate volumetric flask (V_2).
 - To both flasks, add 2 mL of the 1,10-phenanthroline solution and 5 mL of the buffer solution. Dilute both to the mark (V_2) with distilled water and mix thoroughly.[\[9\]](#)
 - Allow the solutions to stand in the dark for at least 30 minutes for the red color of the $[\text{Fe}(\text{phen})_3]^{2+}$ complex to fully develop.[\[9\]](#)
- Measurement:
 - Using a spectrophotometer, measure the absorbance (A) of the irradiated sample at 510 nm, using the dark blank solution as the reference.
- Calculation of Moles of Fe^{2+} Formed:
 - The number of moles of Fe^{2+} ($n\text{Fe}^{2+}$) formed in the aliquot is calculated using the Beer-Lambert law: $n\text{Fe}^{2+} = (A \times V_2) / (\epsilon \times l)$
 - Where:
 - A is the measured absorbance.

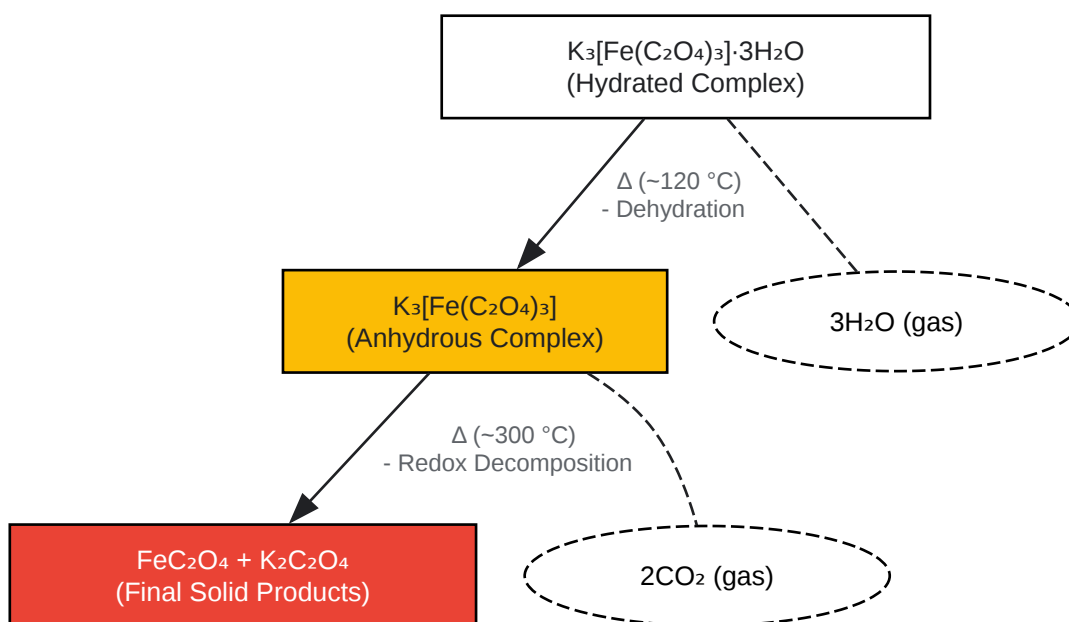
- V_2 is the final volume in the volumetric flask (in L).
- ϵ is the molar absorptivity of the $[\text{Fe}(\text{phen})_3]^{2+}$ complex at 510 nm ($11,100 \text{ L mol}^{-1} \text{ cm}^{-1}$).^[2]
- l is the cuvette path length (in cm, typically 1 cm).
- Calculation of Photon Flux:
 - The total photon flux (I_0 , in Einstein s^{-1}) is calculated as: $I_0 = (n\text{Fe}^{2+} \times \text{Total Volume}) / (\Phi \times t \times f \times V_1)$
 - Where:
 - Φ is the quantum yield at the irradiation wavelength (from Table 3).^[2]
 - t is the irradiation time in seconds.
 - f is the fraction of light absorbed by the solution (can be calculated from the absorbance at the irradiation wavelength: $f = 1 - 10^{-A}$).
 - V_1 is the aliquot volume, and Total Volume is the volume initially irradiated.

Visualized Workflows and Pathways

Synthesis Workflow







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. chesci.com [chesci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potassium_ferrioxalate [chemeurope.com]
- 6. Solved This is the IR spectrum of the complex | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrset.com [ijrset.com]
- 9. rsisinternational.org [rsisinternational.org]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the coordination complex of tris(oxalato)ferrate(III)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630458#understanding-the-coordination-complex-of-tris-oxalato-ferrate-iii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com